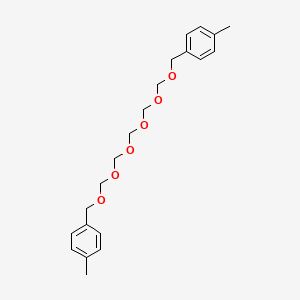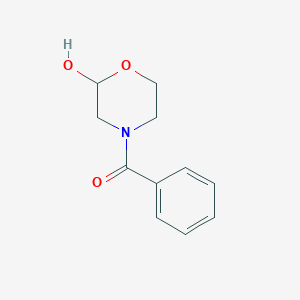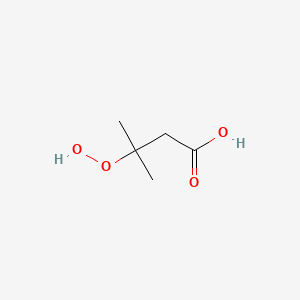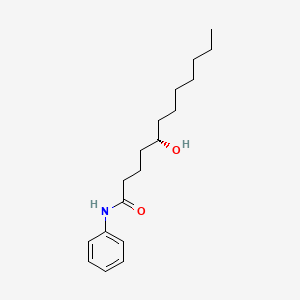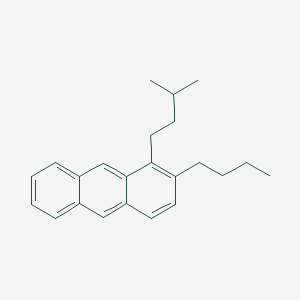
2-Butyl-1-(3-methylbutyl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-1-(3-methylbutyl)anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative It is a complex organic compound characterized by its anthracene core structure, which is substituted with butyl and methylbutyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1-(3-methylbutyl)anthracene typically involves the alkylation of anthracene. One common method is the Friedel-Crafts alkylation, where anthracene reacts with butyl and methylbutyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions usually require an inert atmosphere and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Butyl-1-(3-methylbutyl)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydro- or tetrahydro-anthracene derivatives.
Substitution: Nitro, sulfo, or halo derivatives of anthracene.
Aplicaciones Científicas De Investigación
2-Butyl-1-(3-methylbutyl)anthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Studied for its interactions with biological macromolecules and potential as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 2-Butyl-1-(3-methylbutyl)anthracene involves its interaction with molecular targets such as enzymes and receptors. Its aromatic structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, its ability to undergo redox reactions can generate reactive oxygen species (ROS), leading to oxidative stress in cells.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene: The parent compound, lacking the butyl and methylbutyl substitutions.
2-Butylanthracene: Similar structure but with only a butyl group substitution.
1-(3-Methylbutyl)anthracene: Similar structure but with only a methylbutyl group substitution.
Uniqueness
2-Butyl-1-(3-methylbutyl)anthracene is unique due to the presence of both butyl and methylbutyl groups, which can influence its chemical reactivity and physical properties. This dual substitution pattern can enhance its solubility, stability, and potential interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
64816-20-2 |
|---|---|
Fórmula molecular |
C23H28 |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
2-butyl-1-(3-methylbutyl)anthracene |
InChI |
InChI=1S/C23H28/c1-4-5-8-18-12-13-21-15-19-9-6-7-10-20(19)16-23(21)22(18)14-11-17(2)3/h6-7,9-10,12-13,15-17H,4-5,8,11,14H2,1-3H3 |
Clave InChI |
ANSADULQZVDXOH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C2=CC3=CC=CC=C3C=C2C=C1)CCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


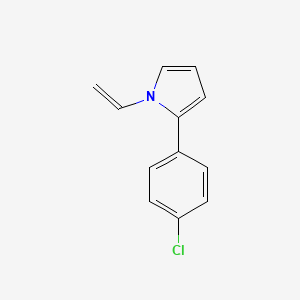

![3-Pyridinecarbonitrile, 5-[(2-cyano-4-nitrophenyl)azo]-6-[(2-hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14498921.png)
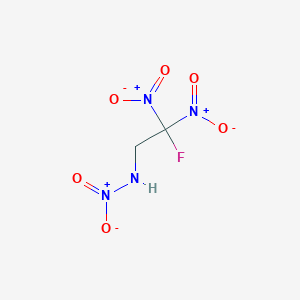
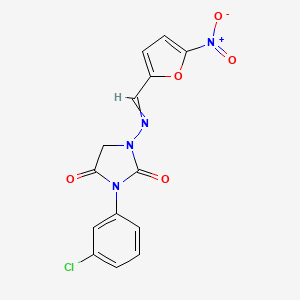

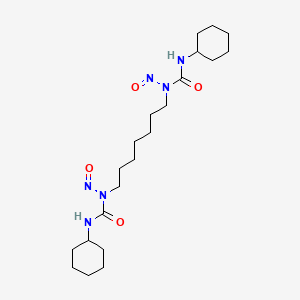
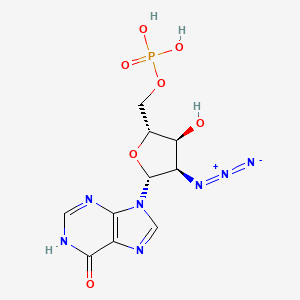
![(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B14498985.png)
